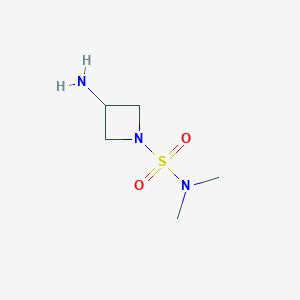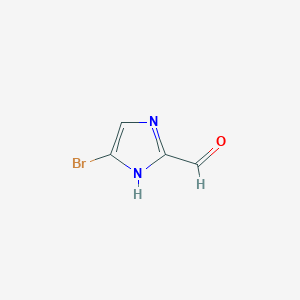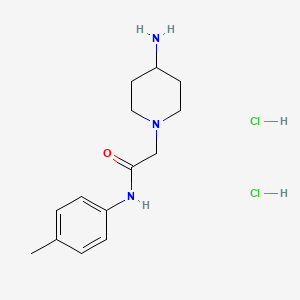
1-Acetylpyrrolidine-2-carbothioamide
Overview
Description
1-Acetylpyrrolidine-2-carbothioamide is a compound with the CAS Number: 1342550-42-8 . It has a molecular weight of 172.25 and is typically in powder form .
Molecular Structure Analysis
The molecular formula of 1-Acetylpyrrolidine-2-carbothioamide is C7H12N2OS . The InChI Code is 1S/C7H12N2OS/c1-5(10)9-4-2-3-6(9)7(8)11/h6H,2-4H2,1H3,(H2,8,11) .Physical And Chemical Properties Analysis
1-Acetylpyrrolidine-2-carbothioamide is a powder at room temperature . It has a molecular weight of 172.25 and a molecular formula of C7H12N2OS .Scientific Research Applications
Anticancer Applications Research has shown the potential of 1-Acetylpyrrolidine-2-carbothioamide derivatives in anticancer treatments. For example, certain pyrazole-1-carbothioamide nucleosides, related to 1-Acetylpyrrolidine-2-carbothioamide, demonstrated significant antiproliferative activity against various human cancer cell lines including MCF-7, HepG2, and HCT-116 (Radwan et al., 2019). Similarly, other studies have synthesized new compounds that show promise in treating severe viral diseases like yellow fever, indicating the broad spectrum of potential therapeutic applications (Moskalenko et al., 2021).
Energy Storage Applications In the field of energy storage, derivatives of 1-Acetylpyrrolidine-2-carbothioamide have been employed in developing efficient nanocomposite materials. For instance, the VO-acetylacetonate coordination system with related compounds was synthesized and used in electrochemical supercapacitors, demonstrating significant improvement in electrochemical properties (Ehsani et al., 2020).
Antimicrobial and Antifungal Applications Several studies have explored the antimicrobial and antifungal potential of compounds related to 1-Acetylpyrrolidine-2-carbothioamide. A variety of these compounds showed promising antibacterial activities, such as in the synthesis and evaluation of novel N-substituted-3-amino-5-oxo-4-phenyl-2,5-dihydro-1H-pyrazole-1-carbothioamide derivatives (Pitucha et al., 2010). Additionally, some 5-arylpyrazole derivatives exhibited significant activity against various bacterial strains (Liu et al., 2008).
Supramolecular Chemistry Research in supramolecular chemistry has also benefited from the use of 1-Acetylpyrrolidine-2-carbothioamide derivatives. Studies on 5-acetylbarbituric based thiosemicarbazones, closely related to 1-Acetylpyrrolidine-2-carbothioamide, provided insights into supramolecular structures and weak interactions (Castiñeiras et al., 2021).
Synthesis of Biologically Active Compounds The synthesis of biologically active compounds often involves intermediates like 1-Acetylpyrrolidine-2-carbothioamide. For instance, a synthetic method for bromo-4-isobutyloxyphenyl carbothioamide, an important intermediate in various biologically active compounds, was developed, highlighting the versatility of these compounds in pharmaceutical synthesis (Wang et al., 2016).
Safety And Hazards
properties
IUPAC Name |
1-acetylpyrrolidine-2-carbothioamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2OS/c1-5(10)9-4-2-3-6(9)7(8)11/h6H,2-4H2,1H3,(H2,8,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKZVQYIJIFEGCR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCC1C(=S)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Acetylpyrrolidine-2-carbothioamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![4-[3-(2-Aminoethyl)piperidin-1-yl]butan-1-ol](/img/structure/B1374094.png)
![tert-butyl N-[(2,4-dimethoxyphenyl)methyl]carbamate](/img/structure/B1374095.png)
![[2-(dimethylamino)-1-methyl-1H-imidazol-5-yl]methanol](/img/structure/B1374096.png)



![4-[(7-Chloroquinolin-4-yl)sulfanyl]phenol](/img/structure/B1374105.png)


